

Application Note: Analytical Characterization of 5-Bromo-2-(2-methylphenoxy)aniline

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Compound of Interest

Compound Name:	5-Bromo-2-(2-methylphenoxy)aniline
CAS No.:	946786-65-8
Cat. No.:	B3173469

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Introduction & Chemical Context

5-Bromo-2-(2-methylphenoxy)aniline (CAS: Checking specific commercial listings, often custom synthesized) is a critical biaryl ether intermediate.^[1] It features three distinct functional handles: a primary aniline amine, an aryl bromide, and a sterically hindered ether linkage.^[1] This scaffold is frequently utilized in the synthesis of kinase inhibitors and agrochemicals via Buchwald-Hartwig aminations or Suzuki-Miyaura couplings.^[1]

Accurate characterization is challenging due to the potential for regio-isomers during synthesis (e.g., displacement at the wrong halogen or migration).^[1] This guide provides a multi-modal analytical strategy to ensure structural integrity and high purity (>98%).

Physicochemical Profile

Property	Value (Approx.)	Analytical Implication
Molecular Formula	C ₁₃ H ₁₂ BrNO	Monoisotopic Mass: ~277.01
Molecular Weight	278.15 g/mol	Distinctive Br isotope pattern (1:[1][2]1)
pKa (Aniline)	~3.5 - 4.2	Requires pH control in HPLC to prevent tailing
LogP	~3.8 - 4.2	Highly lipophilic; requires high % organic mobile phase
Solubility	DMSO, MeOH, DCM	Low aqueous solubility; use organic diluents

Analytical Workflow Overview

The following workflow ensures a logical progression from raw material identification to final release testing.



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Figure 1: Step-wise analytical workflow for characterization.

Method 1: Structural Confirmation (Spectroscopy) Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for verifying the regiochemistry of the bromine and the phenoxy group. [1]

Protocol:

- Solvent: Dissolve 10 mg sample in 0.6 mL DMSO-d₆. (CDCl₃ is acceptable, but DMSO prevents amine proton exchange broadening). [1]

- Instrument: 400 MHz or higher.

- Key Diagnostic Signals (

H):

Position	Multiplicity	Coupling ()	Chemical Shift (ppm)	Structural Logic
-NH ₂	Broad Singlet	-	5.0 - 5.5	Exchangeable protons; confirms free amine.[1]
Ar-H (C6)	Doublet (d)	~2.2 Hz	~6.9 - 7.1	Meta-coupling to H4; isolated by Br and NH ₂ . [1]
Ar-H (C4)	Doublet of Doublets (dd)	8.5, 2.2 Hz	~6.8 - 7.0	Ortho to H3, Meta to H6. [1]
Ar-H (C3)	Doublet (d)	8.5 Hz	~6.5 - 6.7	Ortho to H4; shielded by adjacent ether oxygen. [1]
-CH ₃	Singlet	-	~2.1 - 2.3	Confirm 2-methyl group on phenoxy ring. [1]

Note: The specific shifts depend on concentration and temperature.[1] The splitting pattern of the aniline ring (d, dd, d) is the definitive proof of the 1,2,4,5-substitution pattern.

Mass Spectrometry (LC-MS)

Objective: Confirm molecular weight and bromine presence.

- Ionization: Electrospray Ionization (ESI), Positive Mode (+).[1]

- Expected Ions:
 - (m/z 152) and (m/z 154) Br and (m/z 153) Br).[1]
- Isotope Pattern: The hallmark of this molecule is the 1:1 doublet ratio separated by 2 Da.[1] If the ratio is not 1:1, the bromine has been lost or scrambled.[1]

Method 2: Purity Profiling (HPLC-UV)[1]

Anilines are notorious for peak tailing on silica-based C18 columns due to the interaction of the basic amine with residual silanols.[1] This method uses a basic pH buffer to keep the aniline in its neutral (non-ionized) form, improving peak shape and retention.[1]

Protocol: High pH Reverse Phase HPLC

Reagents:

- Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH ~10).[1]
- Mobile Phase B: Acetonitrile (HPLC Grade).[1]
- Diluent: 50:50 Water:Acetonitrile.[1]

Instrument Parameters:

- Column: Waters XBridge C18 (or equivalent high-pH stable column), 4.6 x 150 mm, 3.5 μ m.
- Flow Rate: 1.0 mL/min.[1]
- Detection: UV @ 254 nm (aromatic backbone) and 210 nm (impurities).[1]
- Temperature: 30°C.
- Injection Volume: 5 μ L.

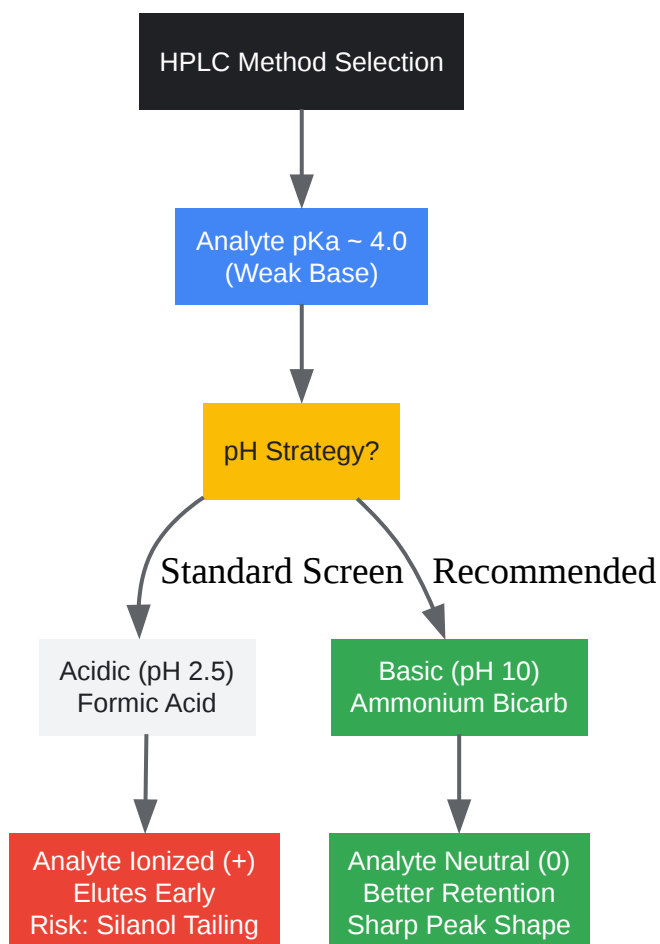
Gradient Table:

Time (min)	% A (Buffer)	% B (ACN)	Event
0.0	90	10	Equilibration
15.0	10	90	Linear Gradient
18.0	10	90	Wash
18.1	90	10	Re-equilibration

| 23.0 | 90 | 10 | Stop |

System Suitability Criteria (SST):

- Tailing Factor (): Must be < 1.5. (If > 1.5, increase buffer concentration or column temperature).[1]
- Resolution (): > 2.0 between the main peak and nearest impurity.



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Figure 2: Rationale for selecting High pH chromatography for aniline derivatives.

Method 3: Residual Solvent & Volatiles (GC-MS)[1]

While HPLC is preferred for purity, GC-MS is essential to detect residual halogenated solvents (DCM) or unreacted toluene derivatives from synthesis.[1]

Protocol:

- Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1]
- Inlet: 250°C, Split 20:1.
- Carrier: Helium @ 1.0 mL/min.[1]

- Oven: 50°C (1 min) → 20°C/min → 300°C (3 min).
- Detection: EI Source (70 eV).[1][3]
- Note: The ether linkage is stable at these temperatures, but ensure the injector liner is clean to prevent thermal degradation of the amine.[1]

References

- General Aniline Analysis: EPA Method 8131.[1] Aniline and Selected Derivatives by Gas Chromatography.[1][2][4][5][6] U.S. Environmental Protection Agency.[1][6]
- Spectroscopic Data Standards: Silverstein, R. M., Webster, F. X., & Kiemle, D. J.[1] Spectrometric Identification of Organic Compounds. (Standard text for interpreting the coupling constants described in Section 3.1).
- HPLC Method Development: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development.
- Compound Reference: Sigma-Aldrich/Merck Product Catalog (for general safety and physical property benchmarks of similar bromo-anilines). [1]

Disclaimer: This guide is intended for research and development purposes. All chemical handling must comply with local safety regulations (SDS), specifically regarding the toxicity of halogenated anilines.[1]

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